molecular formula C23H34N4O3 B5971243 N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide

Cat. No.: B5971243
M. Wt: 414.5 g/mol
InChI Key: SWQVLPBEEGCSHN-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethoxyphenyl group, an ethylimidazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 2,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling with Ethylimidazole: The ethylimidazole moiety is introduced through a coupling reaction, often using a suitable coupling reagent.

    Final Amide Formation: The final step involves the formation of the amide bond between the dimethoxyphenyl intermediate and the piperidine derivative, typically using an amide coupling reagent such as EDCI or HATU.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide
  • N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]butanamide

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O3/c1-4-27-13-11-24-22(27)17-26-12-5-6-18(16-26)7-10-23(28)25-15-19-8-9-20(29-2)14-21(19)30-3/h8-9,11,13-14,18H,4-7,10,12,15-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQVLPBEEGCSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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